molecular formula C27H27N3O2 B4785466 N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-diphenyl-N-(propan-2-yl)acetamide

N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-diphenyl-N-(propan-2-yl)acetamide

Cat. No.: B4785466
M. Wt: 425.5 g/mol
InChI Key: JQUOFAHAMJTJLC-UHFFFAOYSA-N
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Description

N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-diphenyl-N-(propan-2-yl)acetamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-diphenyl-N-(propan-2-yl)acetamide typically involves multiple steps One common method starts with the preparation of the 1,2,4-oxadiazole ring, which can be achieved through the cyclization of appropriate precursors under specific conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-diphenyl-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-diphenyl-N-(propan-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-diphenyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-diphenyl-N-(propan-2-yl)acetamide is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,2-diphenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2/c1-19(2)30(18-24-28-26(29-32-24)23-16-14-20(3)15-17-23)27(31)25(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-17,19,25H,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUOFAHAMJTJLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN(C(C)C)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-diphenyl-N-(propan-2-yl)acetamide
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N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-diphenyl-N-(propan-2-yl)acetamide
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N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-diphenyl-N-(propan-2-yl)acetamide
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N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-diphenyl-N-(propan-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-diphenyl-N-(propan-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-diphenyl-N-(propan-2-yl)acetamide

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